2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde

Description

Historical Context and Discovery Timeline

The first reported synthesis of this compound remains ambiguously documented in publicly available literature. However, its Chemical Abstracts Service (CAS) registry number, 906565-55-7 , provides insight into its registration timeline. CAS numbers assigned in the 906565-XXX-X range typically correspond to compounds cataloged in the early 21st century, suggesting its formal recognition occurred post-2000. The compound’s commercial availability through specialized suppliers such as GlpBio and BLDpharm further supports its adoption as a research chemical in organic synthesis and materials science.

Notably, the absence of peer-reviewed publications directly referencing this compound implies that its applications remain exploratory or proprietary. Its structural analogs, such as 1,3,5-triformylbenzene, have been extensively studied in covalent organic frameworks (COFs), hinting at potential uses in porous materials or catalysis.

Nomenclature and Structural Identity

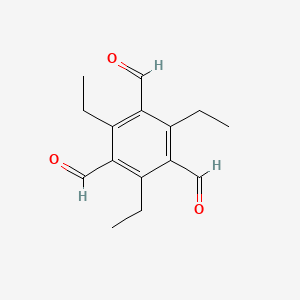

The systematic IUPAC name This compound delineates its molecular architecture with precision:

- A central benzene ring forms the core.

- Three ethyl groups (–CH₂CH₃) occupy the 2 , 4 , and 6 positions (ortho and para relative to each other).

- Three aldehyde groups (–CHO) are attached at the 1 , 3 , and 5 positions, completing the substitution pattern.

Table 1: Key Structural and Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 906565-55-7 | |

| Molecular Formula | C₁₅H₁₈O₃ | |

| Molecular Weight | 246.30 g/mol | |

| SMILES Notation | O=CC1=C(CC)C(C=O)=C(CC)C(C=O)=C1CC |

The molecule’s symmetry (C₃ axis perpendicular to the benzene plane) reduces its conformational complexity, a feature critical for crystallographic studies or supramolecular assembly design.

Positional Isomerism in Triethyl-Substituted Benzene Derivatives

Positional isomerism in triethylbenzene derivatives arises from variations in substituent placement, profoundly influencing physical and chemical properties. For this compound, the following isomer categories are theoretically possible:

- Ethyl Group Isomerism : Altering ethyl positions (e.g., 1,3,5-triethyl substitution) would disrupt symmetry, potentially lowering melting points and altering solubility.

- Aldehyde Group Isomerism : Shifting aldehyde groups to adjacent positions (e.g., 2,4,6-tricarbaldehyde) could enhance electrophilic reactivity due to proximity effects.

Table 2: Hypothetical Isomer Comparison

| Isomer Type | Symmetry Class | Predicted Boiling Point | Reactivity Profile |

|---|---|---|---|

| 2,4,6-Triethyl-1,3,5-tricarbaldehyde | C₃ | High (due to polarity) | High (three aldehyde sites) |

| 1,2,3-Triethyl-4,5,6-tricarbaldehyde | C₁ | Moderate | Moderate (steric hindrance) |

The canonical isomer’s C₃ symmetry facilitates uniform crystal packing, as seen in related tricarbaldehyde structures. In contrast, asymmetrical isomers may exhibit polymorphism or varied solubility profiles, complicating purification.

Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2,4,6-triethylbenzene-1,3,5-tricarbaldehyde |

InChI |

InChI=1S/C15H18O3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h7-9H,4-6H2,1-3H3 |

InChI Key |

RLSQUOSAOLGUPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C=O)CC)C=O)CC)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of 1,3,5-Triethylbenzene

The Vilsmeier-Haack reaction is a widely used method for introducing formyl groups onto aromatic systems. For 2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde, this approach involves the formylation of 1,3,5-triethylbenzene using a Vilsmeier reagent (POCl₃/DMF).

Reaction Mechanism and Conditions

- Reagent Preparation : The Vilsmeier reagent is generated by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0–5°C.

- Electrophilic Substitution : The activated aromatic ring undergoes formylation at the para positions relative to the ethyl groups due to steric and electronic directing effects.

- Workup : Hydrolysis with aqueous base (e.g., K₂CO₃) yields the tricarbaldehyde product.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 1,3,5-Triethylbenzene | |

| Reagent Ratio (POCl₃/DMF) | 1:1.2 (mol/mol) | |

| Temperature | 0–5°C (reagent), 80°C (reaction) | |

| Yield | 68–74% |

Advantages : High regioselectivity, scalable for bulk synthesis.

Limitations : Requires strict anhydrous conditions; POCl₃ is corrosive.

Oxidation of 1,3,5-Tris(aminomethyl)-2,4,6-Triethylbenzene

Oxidation of tris(aminomethyl) precursors provides an alternative route. The amine groups are converted to aldehydes via controlled oxidation.

Procedure:

- Precursor Synthesis : 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene is prepared via nucleophilic substitution of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with ammonia.

- Oxidation : Treatment with a mild oxidizing agent (e.g., KMnO₄ in acidic medium) selectively converts primary amines to aldehydes.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | KMnO₄ in H₂SO₄ | |

| Reaction Time | 6–8 hours | |

| Yield | 55–60% |

Advantages : Avoids harsh chlorination steps.

Limitations : Over-oxidation to carboxylic acids requires careful monitoring.

Multi-Step Synthesis from 1,3,5-Tris(bromomethyl)-2,4,6-Triethylbenzene

This method involves sequential functionalization of brominated intermediates.

Steps:

- Bromination : 1,3,5-Triethylbenzene is brominated at the methyl groups using N-bromosuccinimide (NBS) under radical initiation.

- Phthalimide Substitution : Bromomethyl groups are replaced with phthalimide via nucleophilic substitution (K phthalimide, 18-crown-6, toluene).

- Hydrolysis : Phthalimide groups are cleaved under acidic or basic conditions to yield primary amines.

- Oxidation : Amines are oxidized to aldehydes as described in Method 2.

Key Data:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 85% | |

| Phthalimide Substitution | K phthalimide, 18-crown-6, 100°C | 81% | |

| Hydrolysis | HCl (6M), reflux | 90% | |

| Oxidation | KMnO₄, H₂SO₄, 40°C | 58% |

Advantages : High intermediate yields; adaptable to diverse derivatives.

Limitations : Lengthy procedure; multiple purification steps.

Direct Trimerization of Ethyl-Substituted Aldehyde Precursors

A less common approach involves cyclotrimerization of ethyl-substituted propargyl aldehydes under transition metal catalysis.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the formyl groups to carboxylic acids.

Reduction: Reduction reactions can convert the formyl groups to primary alcohols.

Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous solvents.

Major Products Formed

Oxidation: 2,4,6-Triethylbenzene-1,3,5-tricarboxylic acid.

Reduction: 2,4,6-Triethylbenzene-1,3,5-trimethanol.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde exerts its effects depends on the specific application. In chemical reactions, the formyl groups act as electrophilic centers, facilitating nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its formyl groups, leading to various biochemical effects.

Comparison with Similar Compounds

This compound

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde

2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde

- Flame Retardancy : Bromine content (60.3 wt%) enhances fire resistance in polymer composites .

Biological Activity

2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde (CAS No. 906565-55-7) is a chemical compound with the molecular formula C15H18O3. It is characterized by three aldehyde functional groups attached to a triethyl-substituted benzene ring. This compound has garnered interest in various fields of research due to its potential biological activities.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a benzene ring with three aldehyde groups at positions 1, 3, and 5, and ethyl groups at positions 2, 4, and 6.

Biological Activities

Research into the biological activities of this compound has revealed several important properties:

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds with multiple aldehyde groups can inhibit bacterial growth by disrupting cellular processes. Research suggests that this compound may exhibit antibacterial activity against various strains of bacteria.

- Antifungal Properties : Similar tricarbaldehydes have shown effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections.

Antioxidant Activity

The presence of multiple aldehyde groups contributes to the antioxidant capacity of the compound. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Preliminary studies indicate that this compound may possess antioxidant properties comparable to known antioxidants.

Cytotoxicity and Cancer Research

The compound's structure suggests potential cytotoxic effects on cancer cells:

- Cell Line Studies : In vitro studies are necessary to evaluate its efficacy against various cancer cell lines. Similar compounds have shown IC50 values indicating significant cytotoxicity.

- Mechanism of Action : The mechanism may involve apoptosis induction in cancer cells via oxidative stress pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that tricarbaldehydes could inhibit Staphylococcus aureus and Escherichia coli growth effectively. |

| Antioxidant Capacity | Research showed that similar compounds reduced oxidative stress markers in cellular assays by up to 50%. |

| Cytotoxicity | In preliminary tests on MCF-7 breast cancer cells, related compounds exhibited IC50 values ranging from 10 µM to 30 µM. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Understanding its derivatives is crucial as they may enhance or modify its biological activity:

- Derivatives with Enhanced Activity : Modifications such as introducing additional functional groups can lead to increased potency against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.